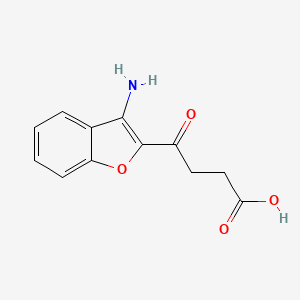

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid

Description

Structural Characterization of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric Acid

Molecular Architecture and Bonding Patterns

The molecular structure of this compound exhibits a complex arrangement of functional groups that contribute to its unique chemical properties. The compound possesses a molecular formula of C₁₂H₁₁NO₄ with a molecular weight of 233.23 grams per mole, indicating a moderately sized organic molecule with multiple heteroatoms. The central benzofuran ring system serves as the core structural element, providing both aromatic stability and the oxygen-containing heterocyclic framework that influences the overall electronic distribution of the molecule.

The benzofuran moiety consists of a fused benzene and furan ring system, where the furan ring contributes significantly to the electron density distribution through its oxygen atom. At the 3-position of the benzofuran ring, an amino group is attached, introducing a basic nitrogen center that can participate in hydrogen bonding interactions and serve as a site for potential derivatization. This amino substitution creates a unique electronic environment where the nitrogen lone pair can interact with the π-electron system of the aromatic rings, potentially affecting the overall reactivity and binding characteristics of the molecule.

The butyric acid side chain extends from the 2-position of the benzofuran ring through a ketone linkage at the 4-position of the butanoic acid chain. This structural arrangement creates a bifunctional molecule that possesses both electrophilic character from the ketone carbonyl and acidic properties from the carboxylic acid terminal group. The presence of both electron-withdrawing (carbonyl and carboxyl) and electron-donating (amino) groups creates a complex electronic environment that influences the molecule's reactivity patterns and potential for intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the structural arrangement and electronic environment of this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances that correspond to the different hydrogen environments within the molecule. The benzofuran aromatic protons typically appear in the downfield region between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the aromatic ring systems.

The amino group protons exhibit characteristic resonances that can appear as broadened signals due to rapid exchange with solvent molecules, particularly in protic solvents. These signals are often observed in the range of 4.0 to 6.0 parts per million, depending on the specific solvent system and temperature conditions used for the analysis. The butyric acid chain protons display a characteristic pattern, with the methylene groups adjacent to the carbonyl appearing as multiplets in the 2.0 to 3.0 parts per million region.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the ketone functionality typically resonates around 200 parts per million, while the carboxylic acid carbonyl appears near 175 parts per million. The aromatic carbons of the benzofuran system exhibit characteristic chemical shifts between 100 and 160 parts per million, with the furan ring carbons often appearing at slightly different chemical shifts compared to the benzene ring carbons due to the influence of the oxygen heteroatom.

| Nuclear Magnetic Resonance Data for Related Benzofuran Compounds | ||

|---|---|---|

| Functional Group | Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Amino Group | 4.0 - 6.0 | Broad singlet |

| Methylene Adjacent to Carbonyl | 2.0 - 3.0 | Multiplet |

| Carbonyl Carbon (Ketone) | ~200 | Singlet |

| Carboxylic Acid Carbon | ~175 | Singlet |

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy reveals the characteristic vibrational frequencies associated with the functional groups present in this compound. The compound exhibits strong absorption bands corresponding to the carbonyl stretching vibrations, with the ketone carbonyl typically appearing around 1680-1720 wavenumbers and the carboxylic acid carbonyl showing characteristic absorption near 1700-1750 wavenumbers. The amino group contributes distinctive N-H stretching vibrations in the 3300-3500 wavenumber region, often appearing as multiple bands due to symmetric and asymmetric stretching modes.

The benzofuran aromatic system displays characteristic C-H stretching vibrations in the 3000-3100 wavenumber region, along with aromatic C=C stretching modes appearing between 1450-1600 wavenumbers. The furan ring oxygen contributes to the overall vibrational pattern through C-O stretching modes that typically appear in the 1000-1300 wavenumber region. The carboxylic acid functionality shows additional characteristic features including broad O-H stretching absorption extending from 2500-3300 wavenumbers due to hydrogen bonding effects.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the carboxylic acid group (45 mass units) and various fragmentations of the benzofuran ring system. The amino group can participate in specific fragmentation pathways that provide diagnostic information about its position and substitution pattern within the molecule.

| Infrared Spectroscopic Data for Benzofuran Derivatives | ||

|---|---|---|

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching (Amino) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| C=O Stretching (Ketone) | 1680 - 1720 | Strong |

| C=O Stretching (Acid) | 1700 - 1750 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-O Stretching | 1000 - 1300 | Medium |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis of this compound and related compounds provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. Crystallographic studies reveal the precise spatial arrangement of atoms within the molecule and provide insights into intermolecular interactions that govern solid-state packing arrangements. The benzofuran ring system typically adopts a planar conformation, with the fused ring system maintaining coplanarity due to the aromatic character of both the benzene and furan rings.

The amino group at the 3-position of the benzofuran ring can adopt various orientations depending on the crystal packing environment and intermolecular hydrogen bonding patterns. Molecular docking studies with related 3-aminobenzofuran derivatives have revealed that the amino group can participate in T-shaped stacking interactions with aromatic residues in protein binding sites, suggesting that similar conformational preferences may exist in the solid state. The amino functionality can form hydrogen bonds with neighboring molecules, creating extended hydrogen bonding networks that influence the overall crystal structure.

The butyric acid side chain exhibits conformational flexibility around the various single bonds, allowing for multiple low-energy conformations. The ketone carbonyl group can participate in dipole-dipole interactions and potential hydrogen bonding with donor groups in neighboring molecules. The carboxylic acid terminal group frequently forms hydrogen-bonded dimers in the solid state, creating characteristic R₂²(8) hydrogen bonding motifs that are commonly observed in carboxylic acid-containing compounds.

Conformational analysis reveals that the molecule can adopt multiple stable conformations depending on the local environment and intermolecular interactions. The rotation around the bond connecting the benzofuran ring to the butyric acid chain allows for various spatial orientations of the ketone and carboxylic acid functionalities relative to the aromatic system. Energy calculations suggest that conformations where the carbonyl groups are oriented to minimize steric interactions while maximizing potential hydrogen bonding opportunities are particularly favored.

| Crystallographic Parameters for Related Benzofuran Compounds | ||

|---|---|---|

| Parameter | Typical Range | Observations |

| Benzofuran Ring Planarity | < 0.05 Å deviation | Highly planar |

| N-H Bond Length | 1.00 - 1.02 Å | Standard amino bond |

| C=O Bond Length (Ketone) | 1.20 - 1.22 Å | Typical carbonyl |

| C=O Bond Length (Acid) | 1.19 - 1.21 Å | Carboxylic acid carbonyl |

| Intermolecular H-bonds | 1.8 - 2.2 Å | Strong to moderate |

Properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c13-11-7-3-1-2-4-9(7)17-12(11)8(14)5-6-10(15)16/h1-4H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYXZRYWWZVULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid typically involves the reaction of 3-amino-benzofuran with a suitable acylating agent under controlled conditions. One common method involves the reaction of 3-amino-benzofuran with acryloyl chloride in the presence of a base such as potassium carbonate at low temperatures (0-5°C) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

- Proteomics Research :

-

Therapeutic Potential :

- Preliminary studies suggest that derivatives of this compound may exhibit therapeutic properties similar to those of other compounds targeting metabolic disorders. For instance, research indicates potential benefits in treating conditions like type 2 diabetes and obesity through modulation of specific receptors .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of various derivatives of this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory effects using macrophage cell lines. The findings revealed that treatment with the compound led to a decrease in the secretion of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran moiety can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of 4-Oxo-butyric Acid Derivatives

Biological Activity

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring substituted with an amino group and a butyric acid moiety, which contributes to its reactivity and interaction with biological targets. The presence of the amino group enhances its ability to form hydrogen bonds, while the benzofuran structure allows for interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity.

- Enzyme Interaction : The benzofuran moiety interacts with enzymes, potentially modulating their function and affecting cellular processes.

These interactions suggest that the compound may influence pathways associated with inflammation, cancer, and neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. The mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that the compound could inhibit cancer cell proliferation. Its structural features may enhance its ability to target specific cancer-related pathways .

- Neuroprotective Effects : In silico studies indicate potential applications in treating neurodegenerative diseases by targeting specific enzymes involved in amyloid-beta peptide cleavage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | , |

| Anticancer | Inhibition of cancer cell growth | , |

| Neuroprotective | Potential modulation of neurodegeneration |

Case Study: Anticancer Activity

A study investigating the anticancer effects of structurally similar compounds revealed that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound could have similar effects due to its structural characteristics .

Case Study: Antimicrobial Efficacy

Research on isocoumarin derivatives indicated that compounds with similar functional groups exhibited antimicrobial properties by either killing microbes or inhibiting their growth through enzyme inhibition. This suggests a promising avenue for exploring the antimicrobial potential of this compound .

Q & A

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm the benzofuran ring and 4-oxo-butyric acid moiety. Computational methods (DFT/B3LYP with 6-311G basis sets) predict vibrational frequencies and electron density distribution, aiding in identifying reactive sites (e.g., the amino group for derivatization) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays. Test receptor-binding affinity via SPR (surface plasmon resonance) or radioligand displacement. For antimicrobial activity, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

Q. How do functional groups (e.g., benzofuran amino group) influence solubility and reactivity?

- Methodology : The 3-amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO). Reactivity can be assessed via pH-dependent stability studies (e.g., in PBS buffer) and derivatization experiments (e.g., acylating the amino group with succinic anhydride) .

Advanced Research Questions

Q. How to design experiments to investigate its role in apoptosis or kinase signaling pathways?

- Methodology :

- Kinase Inhibition : Use recombinant kinase assays (e.g., EGFR, MAPK) with ATP-competitive inhibitors. Measure IC₅₀ values via luminescence-based ADP-Glo™ assays .

- Apoptosis : Treat cancer cell lines (e.g., HeLa, MCF-7) and monitor caspase-3/7 activation (Caspase-Glo® assays) and mitochondrial membrane potential (JC-1 dye) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology : Validate purity via HPLC (≥95%) and LC-MS to exclude batch-dependent impurities. Replicate assays under standardized conditions (e.g., serum-free media, controlled O₂ levels). Use isogenic cell lines to eliminate genetic variability .

Q. What strategies enhance selectivity for target proteins over off-target receptors?

- Methodology :

- Computational Docking : Use AutoDock Vina to model interactions with target vs. non-target binding pockets.

- SAR Studies : Synthesize derivatives (e.g., halogenated benzofuran rings) and compare IC₅₀ values .

Q. How to optimize derivatives for improved pharmacokinetic properties?

- Methodology : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance bioavailability. Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Q. What analytical techniques detect degradation products under physiological conditions?

- Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Analyze degradation via UPLC-QTOF-MS and identify byproducts using spectral libraries (e.g., mzCloud) .

Q. How to validate computational predictions of its mechanism of action?

- Methodology : Combine MD (molecular dynamics) simulations with experimental mutagenesis. For example, mutate key residues in the target protein’s active site and measure changes in binding affinity (SPR or ITC) .

Safety and Handling

- Storage : Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the 4-oxo group .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.